6H05 - 1469338-01-9

6H05

Catalog Number: EVT-253643
CAS Number: 1469338-01-9
Molecular Formula: C20H30ClN3O2S3
Molecular Weight: 476.109
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6H05(cas 1469338-01-9) is a selective, and allosteric inhibitor of oncogenic mutant K-Ras(G12C). Target: K-Ras G12C 6H05 gives the greatest degree of modification, which allosterically modifies the oncogenic G12C mutant of highly homologous protein H-Ras without affecting wild-type K-Ras [1]. 6H05 can be used as an intermediate for the synthesis of other oncogenic K-Ras(G12C) inhibitors [2].
Source and Classification

6H05 is primarily sourced from various plant species, particularly those rich in terpenoid compounds. The classification of this compound can be understood through a hierarchical taxonomic structure that categorizes it within organic compounds. It is classified as an organic compound due to its carbon-based structure, which includes multiple carbon atoms bonded with hydrogen and other elements .

The classification hierarchy for organic compounds typically includes:

  • Kingdom: Organic Compounds
  • SuperClass: Terpenoids
  • Class: Diterpenes
  • SubClass: Norditerpenes
Synthesis Analysis

Methods and Technical Details

The synthesis of 6H05 can be achieved through various methods, including natural extraction from plant sources or synthetic organic chemistry techniques. The extraction method often involves solvent extraction or chromatography to isolate the compound from plant materials. Synthetic approaches may utilize cyclization reactions to form the tetracyclic structure characteristic of 6H05.

  1. Natural Extraction: Involves using solvents to extract terpenoids from plant tissues.
  2. Synthetic Methods: Techniques such as:
    • Diels-Alder reactions for constructing cyclic structures.
    • Multi-step organic synthesis to build the tetracyclic framework.
Molecular Structure Analysis

Structure and Data

The molecular structure of 6H05 is defined by its tetracyclic framework, which consists of fused six-membered and five-membered rings. This unique configuration contributes to its chemical properties and biological activities.

Key structural data includes:

  • Molecular Formula: C_{15}H_{24}
  • Molecular Weight: Approximately 204.36 g/mol
  • Structural Features:
    • Tetracyclic ring system
    • Presence of functional groups (if applicable)
Chemical Reactions Analysis

Reactions and Technical Details

6H05 participates in various chemical reactions typical of terpenoids, such as:

  • Electrophilic Additions: Due to the presence of double bonds in its structure.
  • Cycloaddition Reactions: Particularly [2 + 2] cycloadditions that can modify its ring structure.

These reactions are essential for understanding the reactivity and potential applications of 6H05 in organic synthesis and medicinal chemistry.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6H05 often involves interactions with biological targets such as enzymes or receptors. For instance, norditerpenes are known for their potential anti-inflammatory and anticancer properties. The exact mechanism may include:

  1. Binding to Receptors: Influencing signaling pathways.
  2. Inhibition of Enzymatic Activity: Affecting metabolic processes in cells.

Data supporting these mechanisms often come from biochemical assays demonstrating the compound's effects on specific biological targets.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

6H05 exhibits several notable physical and chemical properties that influence its behavior in various environments:

  • Physical State: Typically exists as a solid or viscous liquid at room temperature.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

Relevant data regarding its stability, reactivity under different conditions, and spectral characteristics (NMR, IR) contribute to a comprehensive understanding of its properties.

Applications

Scientific Uses

The applications of 6H05 span various fields, particularly in pharmaceuticals and natural product chemistry. Its potential uses include:

  • Medicinal Applications: Investigated for anti-inflammatory, anticancer, or antimicrobial properties.
  • Natural Product Research: Studied for its role in traditional medicine or as a lead compound for drug development.
  • Chemical Synthesis: Utilized as a building block in the synthesis of more complex organic molecules.
Molecular Mechanisms of Oncogenic K-Ras(G12C) Inhibition

Allosteric Modulation of GTPase Activity in Mutant K-Ras Signaling

6H05 (CAS 1469338-01-9 or 2061344-88-3 as TFA salt) represents a pioneering selective, allosteric inhibitor targeting the oncogenic K-Ras(G12C) mutant protein. This compound exploits the unique nucleophilicity of the cysteine residue introduced by the G12C mutation, enabling covalent modification that fundamentally alters the GTPase cycle. Unlike wild-type K-Ras, which exhibits picomolar affinity for GTP/GDP and rapid GTP hydrolysis facilitated by GTPase-activating proteins (GAPs), the K-Ras(G12C) mutant possesses impaired intrinsic and GAP-catalyzed hydrolysis. This results in sustained GTP-bound active signaling states that drive uncontrolled cellular proliferation [2] [8].

6H05 binds irreversibly to cysteine 12 within the switch-II pocket (S-IIP)—a cryptic allosteric site beneath the effector-binding switch-II region that becomes accessible only in the GDP-bound inactive conformation. Structural analyses reveal that occupation of this pocket by 6H05 induces profound conformational rearrangements in switch-I and switch-II domains. These changes disrupt the magnesium ion coordination essential for high-affinity nucleotide binding and displace glycine 60, a residue critical for γ-phosphate coordination in the active GTP-bound state [2] [6]. Consequently, 6H05-bound K-Ras(G12C) exhibits a shifted nucleotide preference, favoring GDP over GTP by 3.5- to 3.9-fold. This effectively "locks" the protein in its inactive state, preventing SOS1-mediated nucleotide exchange and impairing RAF kinase recruitment—key steps in MAPK pathway activation [2].

Table 1: Functional Consequences of 6H05 Binding to K-Ras(G12C)

ParameterUntreated K-Ras(G12C)6H05-Treated K-Ras(G12C)
Relative GTP/GDP affinityGTP preferred (0.6 ± 0.2)GDP preferred (3.5 ± 0.8)
SOS1-mediated nucleotide exchangeFunctionalInhibited
RAF-RBD bindingHigh affinityDisrupted
Intrinsic GTP hydrolysisImpairedFurther reduced

Structural Determinants of Target Selectivity and Binding Affinity

The target selectivity of 6H05 arises from its dual dependence on the G12C mutation and the GDP-bound conformation of K-Ras. Mass spectrometry studies confirm no detectable binding to wild-type K-Ras (possessing three native cysteines) or to GTP-bound K-Ras(G12C), underscoring its mutant-selective and state-dependent mechanism [2] [4]. High-resolution co-crystal structures (1.29 Å) of 6H05 analogs bound to a "Cys-light" K-Ras(G12C) construct (C51S/C80L/C118S) reveal atomic-level interactions driving affinity:

  • Covalent Linkage: A disulfide bond forms between the compound’s electrophilic moiety and cysteine 12, providing irreversible target engagement [2].
  • Hydrophobic Contacts: A dichlorophenyl group inserts deep into the S-IIP, forming van der Waals interactions with aliphatic residues (e.g., Val 9, Met 72, Leu 79) [2].
  • Hydrogen Bonding: Direct H-bonds form between the inhibitor’s linker region and backbone atoms of glutamine 99 and glycine 60, stabilizing the open conformation of switch-II [2].

The S-IIP, located between the central β-sheet and α2/α3 helices, measures approximately 432 Ų at the binding interface. Its formation requires substantial rearrangement of switch-II residues (60–76), which are disordered in most published Ras structures. Notably, replacing the thioether linker in 6H05 with methylene groups reduced binding potency by >90%, while optimized linkers (e.g., compound 6) increased relative potency to 4.2-fold over the parental fragment [2] [8].

Table 2: Structural Features of 6H05-K-Ras(G12C) Binding

Binding ElementStructural RoleKey Residues/Interactions
Covalent warheadIrreversible engagement of Cys12Disulfide bond
Dichlorophenyl groupHydrophobic stabilization of S-IIPVal 9, Met 72, Leu 79
Linker regionHydrogen bonding to switch-II backboneGlu 99, Gly 60
Solvent-exposed capNo major interactions; allows chemical optimizationVariable substituents tolerated

Comparative Analysis with Analogous K-Ras(G12C) Inhibitors

6H05 served as the foundational chemotype for clinically advanced KRASG12C inhibitors, though key distinctions exist in their chemical design and mechanistic profiles:

  • Reactivity Optimization: While 6H05 utilizes a disulfide-based reversible covalent linkage, successors like sotorasib (AMG510) and adagrasib (MRTX849) employ acrylamide or vinyl sulfonamide warheads for irreversible cysteine bonding. Vinyl sulfonamides demonstrate superior target residence times due to higher electrophilicity [2] [8].
  • Pocket Expansion: Co-crystal structures reveal that 6H05 projects into the central region of the S-IIP, whereas MRTX849 extends further into adjacent subpockets ("o-" and "p-") via a difluoro-phenyl moiety, achieving picomolar affinity [2] [10].
  • Effector Disruption Efficacy: Despite lower biochemical potency than clinical inhibitors, 6H05 effectively disrupts RAF binding in cellular contexts. However, its in vitro IC₅₀ values (requiring μM concentrations for 24-hour exposure) lag behind optimized agents effective at nanomolar ranges [2] [4].

Mechanistically, all KRASG12C inhibitors share the core principle of trapping the inactive state. Yet 6H05 uniquely demonstrates activity against the homologous H-Ras(G12C) mutant without affecting wild-type isoforms—a selectivity profile mirrored by later compounds [1] [4]. Its role as a chemical scaffold enabled fragment-based optimization toward drug candidates; for example, replacing the disulfide tether with acrylamide yielded compound 12, which showed enhanced selectivity over serum albumin in co-incubation mass spectrometry assays [2].

Table 3: Evolution from 6H05 to Clinical KRASG12C Inhibitors

Feature6H05Sotorasib (AMG510)Adagrasib (MRTX849)
Covalent warheadDisulfideAcrylamideVinyl sulfonamide
Binding affinityModerate (μM range)High (nM range)High (nM range)
Subpocket engagementCentral S-IIPCentral + o-subpocketCentral + o/p-subpockets
H-Ras(G12C) inhibitionYesLimited dataLimited data
Clinical statusResearch toolFDA-approved (2021)Phase III

Properties

CAS Number

1469338-01-9

Product Name

6H05

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide

Molecular Formula

C20H30ClN3O2S3

Molecular Weight

476.109

InChI

InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26)

InChI Key

WEEYMZOUPNIHLG-UHFFFAOYSA-N

SMILES

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl

Synonyms

1-(2-((4-chlorophenyl)thio)acetyl)-N-(2-((2-(dimethylamino)ethyl)disulfanyl)ethyl)piperidine-4-carboxamide 2,2,2-trifluoroacetate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.